molecular formula C19H24N2O5 B6484337 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 877631-22-6

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No. B6484337
CAS RN: 877631-22-6
M. Wt: 360.4 g/mol
InChI Key: KEOFCJYRDRYAFS-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide (FMO) is a synthetic compound that has been used in various scientific research applications. It is a derivative of benzamide, and its unique chemical structure makes it an attractive agent for a variety of research purposes. FMO has been studied for its potential role as an inhibitor of enzymes and as a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide has been used in various scientific research applications, including enzyme inhibition and drug discovery. It has been used to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used to study the effects of various drugs on the human body, as well as to investigate the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, and by inhibiting this enzyme, this compound can increase the amount of acetylcholine in the body. This can have a range of effects on the body, depending on the drug or compound being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is thought to have a range of effects on the body, depending on the drug or compound being studied. For example, this compound has been shown to increase the amount of acetylcholine in the body, which can lead to increased alertness and improved focus. It has also been shown to have anti-inflammatory and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide in lab experiments is its high yield from the Suzuki coupling reaction. This makes it an economical choice for researchers. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water, and so it must be dissolved in an organic solvent before use. Additionally, its mechanism of action is not yet fully understood, so further research is needed to determine its full potential.

Future Directions

The future directions for the use of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide in scientific research are numerous. Further research is needed to determine its full range of biochemical and physiological effects. Additionally, further research is needed to investigate the mechanism of action of this compound and to determine its potential as a therapeutic agent. Furthermore, this compound could be used in drug discovery to identify new compounds with potential therapeutic applications. Finally, this compound could be used in the development of new synthetic methods and techniques for the synthesis of other compounds.

Synthesis Methods

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzamide is synthesized through a process known as Suzuki coupling. This involves the reaction of a boronic acid with an organohalide in the presence of a palladium catalyst. The reaction is performed in an aqueous solution and the resulting product is purified by chromatography. The yield of this compound from this reaction is typically high, making it a useful and economical synthetic agent.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-23-17-6-5-14(12-18(17)24-2)19(22)20-13-15(16-4-3-9-26-16)21-7-10-25-11-8-21/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOFCJYRDRYAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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